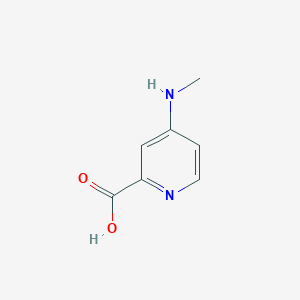

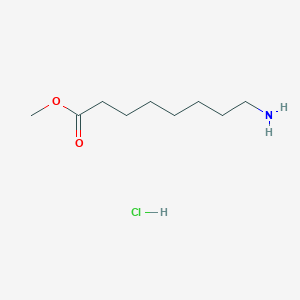

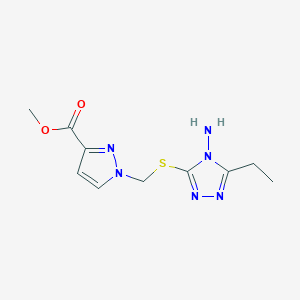

![molecular formula C13H12N4O2 B3022686 [2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid CAS No. 1171565-50-6](/img/structure/B3022686.png)

[2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid

描述

2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid (MPA) is an organic compound that is used in many scientific applications. It is a derivative of benzimidazole and is a crystalline solid with a melting point of 180-182 °C. MPA is a versatile molecule that can be used in a variety of ways, from synthesizing other compounds to being used as a catalyst in chemical reactions. MPA is a popular compound for scientific research due to its stability and low toxicity.

科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of “[2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid” (MFCD09834196), focusing on six unique applications:

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Research has demonstrated its effectiveness against a range of bacterial strains, making it a promising candidate for developing new antibiotics .

Anticancer Properties

Studies have indicated that MFCD09834196 exhibits significant anticancer activity. It can inhibit the proliferation of cancer cells by interfering with their DNA replication process. This makes it a potential candidate for chemotherapy drugs, particularly for cancers that are resistant to conventional treatments .

Anti-inflammatory Effects

The compound has been found to possess anti-inflammatory properties. It can modulate the body’s inflammatory response by inhibiting the production of pro-inflammatory cytokines. This application is particularly relevant for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antioxidant Activity

MFCD09834196 has demonstrated strong antioxidant properties. It can neutralize free radicals, thereby protecting cells from oxidative stress and damage. This makes it a valuable compound for research in aging and neurodegenerative diseases, where oxidative stress plays a crucial role .

Neuroprotective Effects

Research has shown that this compound can protect neuronal cells from damage. It has the potential to be developed into treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its neuroprotective effects are attributed to its ability to reduce oxidative stress and inflammation in neural tissues .

Antiviral Applications

MFCD09834196 has been explored for its antiviral properties. It can inhibit the replication of certain viruses by targeting viral enzymes essential for their life cycle. This application is particularly significant in the development of antiviral drugs for diseases such as influenza and hepatitis .

These applications highlight the versatility and potential of MFCD09834196 in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

作用机制

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to interact with a variety of biological targets . For instance, imidazole derivatives have been reported to interact with tyrosine-protein phosphatase .

Mode of Action

Imidazole and pyrazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and electrostatic interactions . The presence of two nitrogen atoms in these compounds reduces the charge density at certain carbon atoms, making them vacant for attack by electrophilic reagents .

Biochemical Pathways

For instance, imidazole derivatives have been reported to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

The compound’s molecular weight of 25626 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.

Result of Action

For instance, imidazole derivatives have been reported to have a broad range of chemical and biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

属性

IUPAC Name |

2-[2-(1-methylpyrazol-3-yl)benzimidazol-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c1-16-7-6-10(15-16)13-14-9-4-2-3-5-11(9)17(13)8-12(18)19/h2-7H,8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJLMPQODVXEPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=NC3=CC=CC=C3N2CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

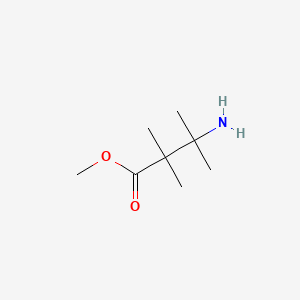

![8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B3022605.png)

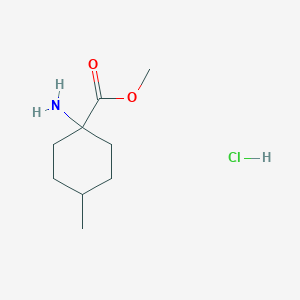

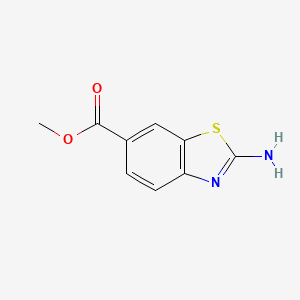

![Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B3022614.png)

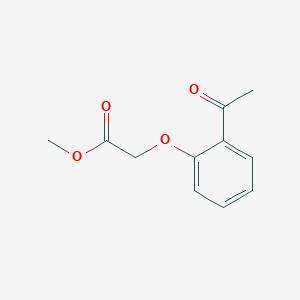

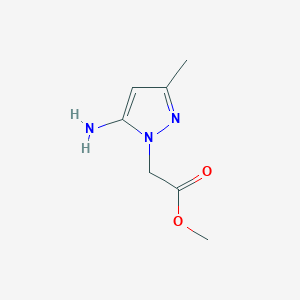

![methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3022626.png)